4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid
Overview
Description
4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid is a useful research compound. Its molecular formula is C10H18O3Si and its molecular weight is 214.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Building Blocks for Natural Products
An efficient procedure developed for transforming derivatives of "4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid" into building blocks for the synthesis of natural compounds like arenamides, which exhibit pronounced antitumor activity. This synthesis route emphasizes the role of such derivatives in creating pharmacologically active compounds (Shklyaruck, 2015).
Silanol Synthesis and Steric Hindrance Studies
Studies have explored the synthesis of silanols using tert-butyldiphenylsilyl protected intermediates, revealing insights into the effects of steric hindrance and the challenges in achieving selective phenyl group removal (Glekas & Sieburth, 2001).
Catalytic Cyclizations and Chemical Transformations
Research has demonstrated the application of tert-butyl 2,5-diaryl-3-oxopent-4-ynoates in silver-catalyzed π-cyclizations, showcasing the ability to control product formation through counterion and additive optimization. This highlights the compound's utility in tailored synthetic processes (Hermann & Brückner, 2018).
Synthesis of 1-Octacosanol
A synthetic method leveraging tert-butyl dimethyl silanyloxy derivatives for preparing 1-octacosanol from commercially available lipid-based intermediates underlines the compound's significance in synthesizing long-chain alcohols with potential industrial applications (Kunkuma et al., 2013).
Mosquito-Larvicidal and Antibacterial Properties
The synthesis of novel thiadiazolotriazin-4-ones from tert-butyl-dimethyl-silanyloxy derivatives and their evaluation for mosquito-larvicidal and antibacterial activities exemplify the compound's potential in developing new bioactive agents (Castelino et al., 2014).
Material Science and Polymer Synthesis
Investigations into the synthesis of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derivatives underscore the relevance of tert-butyl-dimethyl-silanyloxy derivatives in materials science, particularly in developing new polymeric materials with enhanced thermal stability and solubility properties (Hsiao et al., 2000).
Properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxybut-2-ynoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3Si/c1-10(2,3)14(4,5)13-8-6-7-9(11)12/h8H2,1-5H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEAINNTXMYDFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC#CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625993 | |
Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102245-65-8 | |
Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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